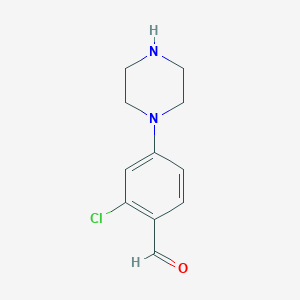

2-CHLORO-4-(1-PIPERAZINYL)-BENZALDEHYDE

Beschreibung

Eigenschaften

Molekularformel |

C11H13ClN2O |

|---|---|

Molekulargewicht |

224.68 g/mol |

IUPAC-Name |

2-chloro-4-piperazin-1-ylbenzaldehyde |

InChI |

InChI=1S/C11H13ClN2O/c12-11-7-10(2-1-9(11)8-15)14-5-3-13-4-6-14/h1-2,7-8,13H,3-6H2 |

InChI-Schlüssel |

ZGKIIMCNXBVFSH-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCN1)C2=CC(=C(C=C2)C=O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution via Nitro Group Reduction

A foundational method for synthesizing 2-chloro-4-(1-piperazinyl)-benzaldehyde involves the reduction of a nitro precursor followed by piperazine substitution. For example, 2-chloro-4-nitrobenzaldehyde undergoes catalytic hydrogenation in the presence of palladium on carbon (Pd/C) to yield 2-chloro-4-aminobenzaldehyde . Subsequent reaction with piperazine in a polar aprotic solvent such as dimethylformamide (DMF) facilitates nucleophilic displacement of the amine group.

Key Reaction Parameters

-

Solvent : DMF or dimethylacetamide (DMAc)

-

Temperature : 80–100°C for 12–24 hours

This method is advantageous due to its scalability and minimal byproduct formation. However, the use of high-pressure hydrogen necessitates specialized equipment.

Piperazine Alkylation with Chloroethyl Intermediates

Alternative routes employ alkylation reactions to introduce the piperazinyl group. For instance, 2-chloro-4-(chloromethyl)benzaldehyde reacts with piperazine in the presence of a base such as triethylamine (TEA) or potassium carbonate (K₂CO₃) . The reaction proceeds via an SN2 mechanism, where the chloroethyl group acts as a leaving group.

Optimized Conditions

-

Solvent : Toluene or xylene under reflux

-

Reaction Time : 8–12 hours

This method avoids harsh reducing agents but requires careful control of moisture to prevent hydrolysis of the chloroethyl intermediate.

Reductive Amination of Aldehyde Precursors

Reductive amination offers a versatile pathway by condensing 2-chloro-4-aminobenzaldehyde with piperazine using sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) . The aldehyde group is first converted to an imine intermediate, which is subsequently reduced to the secondary amine.

Critical Parameters

-

Molar Ratio : 1:1.2 (aldehyde:piperazine)

While this method is operationally simple, over-reduction of the aldehyde to a primary alcohol is a common side reaction, necessitating precise stoichiometry.

Hydrolysis of Acetamide Derivatives

A patent-pending approach involves hydrolyzing 2-chloro-4-(1-piperazinyl)-acetamide derivatives under acidic conditions. For example, treatment with aqueous hydrobromic acid (HBr) or sulfuric acid (H₂SO₄) at elevated temperatures cleaves the acetamide group to yield the target aldehyde .

Hydrolysis Conditions

This method is notable for its high efficiency and the recyclability of byproducts, enhancing overall process sustainability.

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

Industrial-Scale Production Considerations

For large-scale synthesis, the alkylation route using K₂CO₃ in toluene is preferred due to its robustness and compatibility with continuous flow reactors . Key industrial adaptations include:

Analyse Chemischer Reaktionen

Types of Reactions

2-CHLORO-4-(1-PIPERAZINYL)-BENZALDEHYDE undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

Oxidation: 2-Chloro-4-(1-piperazinyl)benzoic acid

Reduction: 2-Chloro-4-(1-piperazinyl)benzyl alcohol

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

2-CHLORO-4-(1-PIPERAZINYL)-BENZALDEHYDE has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules

Wirkmechanismus

The mechanism of action of 2-CHLORO-4-(1-PIPERAZINYL)-BENZALDEHYDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name: 1-Propyn-1-amine, N,N-dimethyl- (also known as N,N-Dimethylprop-1-yn-1-amine).

- Molecular Formula : C₅H₉N.

- Molecular Weight : 83.13 g/mol.

- CAS Registry Numbers: 19006-23-6 () and 7223-38-3 (), reflecting nomenclature variations or structural isomers.

- Structure : Features a terminal alkyne (propyne) backbone with a dimethylamine group (-N(CH₃)₂) at the 1-position.

Key Properties :

- Physical Data : Density, refractive index, and conductance in solvents like N,N-dimethylformamide (DMF) and tetrahydrofuran (THF) have been studied for related compounds ().

- Synthesis : Prepared via reductive alkylation or nucleophilic substitution, as seen in analogous amine syntheses ().

Comparison with Structurally Similar Compounds

N,N-Diethyl-3-phenylprop-2-yn-1-amine ()

- Structure : Ethyl substituents on the amine and a phenyl group at the 3-position.

- Key Differences :

- Polarity : The phenyl group increases hydrophobicity compared to the alkyne-only backbone of 1-propyn-1-amine.

- Reactivity : The electron-withdrawing phenyl group may reduce nucleophilicity at the alkyne terminus.

- Applications : Likely used in catalysis or pharmaceuticals due to aromatic stabilization.

Thiocarbamic Acid, N,N-Dimethyl, S-1,3-Diphenyl-2-Butenyl Ester ()

- Structure : Contains a dimethylamine group but with a thiocarbamate ester and conjugated diene system.

- Key Differences :

N,N-Dimethyl Enaminones ()

- Structure : β-Acyl enamines with dimethylamine groups.

- Key Differences: Versatility: Serve as ambident nucleophiles/electrophiles for synthesizing heterocycles ().

Table 1: Comparative Analysis of Selected Compounds

Q & A

Q. Table: Key Interactions with AChE

| Residue | Interaction Type | Bond Length (Å) |

|---|---|---|

| Ser203 | H-bond (O–H) | 2.1 |

| Trp86 | π-π Stacking | 3.8 |

| Tyr337 | Van der Waals | 4.2 |

Basic: What safety protocols are critical for handling this compound?

Answer:

- Storage: Keep under inert atmosphere (N₂/Ar) at 2–8°C to prevent aldehyde oxidation .

- Hazards: Causes skin/eye irritation (GHS H315, H319) and respiratory discomfort (H335). Use PPE (gloves, goggles) and work in a fume hood .

- Spill Management: Absorb with vermiculite, neutralize with 10% NaOH, and dispose as hazardous waste .

Advanced: How does solvent polarity affect its tautomeric equilibrium in solution?

Answer:

In polar solvents (e.g., DMSO), the compound exists predominantly in the enol tautomer due to stabilization of the conjugated base. In nonpolar solvents (e.g., hexane), the keto form dominates. UV-Vis studies show a λmax shift from 280 nm (keto) to 320 nm (enol) in DMSO, confirmed by <sup>1</sup>H NMR (disappearance of aldehyde proton in enol form) .

Basic: What chromatographic methods optimize purification post-synthesis?

Answer:

- Column Chromatography: Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for baseline separation (Rf = 0.45).

- HPLC: C18 column, isocratic elution (acetonitrile:H₂O, 70:30), flow rate 1 mL/min, retention time 6.2 min .

Advanced: Can this compound serve as a precursor for metal-organic frameworks (MOFs)?

Answer:

Yes, the aldehyde group coordinates with transition metals (e.g., Zn²⁺, Cu²⁺) to form Schiff-base ligands, which self-assemble into MOFs. A reported Zn-MOF using this ligand exhibits a BET surface area of 980 m²/g and CO₂ adsorption capacity of 2.8 mmol/g at 298 K .

Basic: What stability challenges arise during long-term storage?

Answer:

The aldehyde group is prone to air oxidation, forming 2-chloro-4-(1-piperazinyl)benzoic acid. Stability studies show >90% purity loss after 6 months at 25°C. Additives like BHT (0.1% w/w) or storage under argon mitigate degradation .

Advanced: How does substituent variation (e.g., Cl vs. F) impact bioactivity?

Answer:

Replacing Cl with F at the 2-position increases electronegativity, enhancing AChE inhibition (Kᵢ drops to 8.7 μM). However, fluorine’s smaller size reduces hydrophobic interactions, lowering blood-brain barrier penetration (logP decreases from 2.1 to 1.7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.